molecular formula C24H18Cl2N2O3S B6050697 N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6050697
分子量: 485.4 g/mol
InChIキー: BOWQKCAJZRMCAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as DCPA-Na, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of glycine receptor antagonists and has been studied for its ability to modulate the activity of these receptors in the central nervous system.

科学的研究の応用

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. It has been shown to modulate the activity of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. By blocking these receptors, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide can increase the activity of inhibitory neurons, leading to a reduction in neuronal excitability and a decrease in seizure activity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic and analgesic effects, making it a promising candidate for the treatment of anxiety and pain disorders.

作用機序

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, specifically targeting the alpha-1 and alpha-3 subunits. By binding to these receptors, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide blocks the binding of glycine, which is an important co-agonist of the receptor. This results in a reduction in the activity of inhibitory neurons, leading to an increase in neuronal excitability and a decrease in seizure activity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including a reduction in seizure activity, anxiolytic and analgesic effects, and modulation of neurotransmitter systems. In animal studies, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the frequency and severity of seizures in models of epilepsy, as well as to reduce anxiety-like behavior and pain sensitivity. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of the GABAergic and glutamatergic systems, which may contribute to its therapeutic effects.

実験室実験の利点と制限

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors, as well as its ability to cross the blood-brain barrier. Additionally, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, there are some limitations to the use of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

将来の方向性

There are several potential future directions for research on N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its mechanism of action and its potential therapeutic applications in other neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, as well as its safety and toxicity profile in humans. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis and analysis of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, which may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a promising compound with potential therapeutic applications in various neurological disorders. Its ability to modulate the activity of glycine receptors and other neurotransmitter systems makes it a promising candidate for the treatment of epilepsy, anxiety, and pain disorders. However, further research is needed to fully understand its mechanism of action and its safety and toxicity profile in humans. With continued research and development, N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide may become an important tool in the treatment of neurological disorders.

合成法

N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is synthesized through a series of chemical reactions involving the condensation of 2,3-dichlorophenylacetic acid with 2-naphthylamine followed by the addition of phenylsulfonyl chloride. The resulting product is then treated with sodium hydroxide to form the sodium salt of N~2~-(2,3-dichlorophenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. The purity and identity of the compound are confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3S/c25-21-11-6-12-22(24(21)26)28(32(30,31)20-9-2-1-3-10-20)16-23(29)27-19-14-13-17-7-4-5-8-18(17)15-19/h1-15H,16H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWQKCAJZRMCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。